Rti-336

Description

Properties

IUPAC Name |

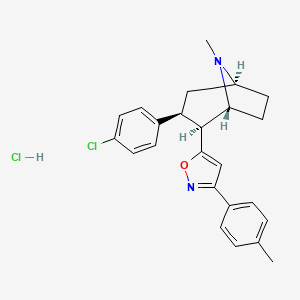

5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O.ClH/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2;/h3-10,14,19-20,22,24H,11-13H2,1-2H3;1H/t19-,20+,22+,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMZEMAKFSYLMD-SXBQIKTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)[C@@H]3[C@H]4CC[C@H](N4C)C[C@@H]3C5=CC=C(C=C5)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204069-50-1 | |

| Record name | RTI 336 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204069501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RTI-336 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/667440B6Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of RTI-336 on the Dopamine Transporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-336, a phenyltropane analog, is a potent and selective inhibitor of the dopamine transporter (DAT).[1][2][3][4][5] Its mechanism of action centers on blocking the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine signaling. This activity has positioned this compound as a candidate for the treatment of cocaine addiction.[1][6][7] This technical guide provides a comprehensive overview of the molecular interactions, pharmacological effects, and experimental methodologies used to characterize this compound's action on the dopamine transporter.

Introduction

The dopamine transporter is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron.[8] This process terminates the dopamine signal and maintains homeostatic levels of the neurotransmitter. This compound, also known as 3β-(4-chlorophenyl)-2β-[3-(4'-methylphenyl)isoxazol-5-yl]tropane, is a high-affinity ligand for DAT.[9][10] Its inhibitory action at the DAT leads to elevated extracellular dopamine levels, which is thought to underlie both its therapeutic potential and its stimulant effects.[8][11] this compound exhibits a favorable pharmacological profile, characterized by a slow onset and long duration of action, which may contribute to a lower abuse potential compared to cocaine.[1][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the interaction of this compound with monoamine transporters.

Table 1: Binding Affinity of this compound for Monoamine Transporters

| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (NET/DAT) | Selectivity (SERT/DAT) | Reference |

| This compound | 4.09 | 1714 | 5741 | 419.1 | 1404 | [4] |

| Cocaine | 89.1 | 3298 | 1045 | 37.01 | 11.79 | [4] |

Kᵢ values were determined using radioligand binding assays with [³H]CFT for DAT, [³H]Nisoxetine for NET, and [³H]Paroxetine for SERT.

Table 2: In Vitro Dopamine Uptake Inhibition by this compound

| Compound | IC₅₀ (nM) | Assay System | Reference |

| This compound | 4.1 | Rat striatal synaptosomes | [9] |

| This compound | 23 | Not specified | [12] |

| Cocaine | ~400 | Rat striatum | [13] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of dopamine uptake.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the mechanism of action of this compound are provided below.

Radioligand Binding Assay (Competitive)

This assay measures the affinity of a test compound (e.g., this compound) for the dopamine transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Protocol:

-

Membrane Preparation:

-

Homogenize tissue rich in dopamine transporters (e.g., rat striatum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[15]

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the transporters.[15]

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.[15]

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-55), and varying concentrations of the unlabeled test compound (this compound).[2][16]

-

To determine non-specific binding, a separate set of wells will contain a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).[17]

-

Incubate the plates to allow the binding to reach equilibrium.[15]

-

-

Separation and Detection:

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[2]

-

Synaptosomal Dopamine Uptake Assay

This assay directly measures the functional effect of a test compound on the ability of the dopamine transporter to take up dopamine into nerve terminals (synaptosomes).

Protocol:

-

Synaptosome Preparation:

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound (this compound) or vehicle.

-

Initiate the uptake reaction by adding a known concentration of radiolabeled dopamine (e.g., [³H]dopamine).[14][18]

-

Allow the uptake to proceed for a short, defined period at a physiological temperature (e.g., 37°C).[19]

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.[18]

-

-

Detection and Analysis:

-

Measure the amount of radioactivity trapped inside the synaptosomes using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or nomifensine).[19]

-

Calculate the percentage of inhibition of specific dopamine uptake for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Downstream Signaling Pathways

The primary mechanism of this compound is the inhibition of dopamine reuptake, which leads to an accumulation of dopamine in the synaptic cleft.[8] This elevated synaptic dopamine then acts on postsynaptic dopamine receptors, primarily D1 and D2 receptors, to initiate downstream signaling cascades.

-

D1 Receptor Signaling: Activation of D1-like receptors (D1 and D5) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[20] cAMP, in turn, activates Protein Kinase A (PKA).[20][21] PKA phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which then inhibits protein phosphatase 1 (PP1).[20] This cascade ultimately modulates gene expression and neuronal excitability. PKA can also lead to the activation of the extracellular signal-regulated kinase (ERK) pathway.[22]

-

D2 Receptor Signaling: Activation of D2-like receptors (D2, D3, and D4) has the opposite effect on adenylyl cyclase, inhibiting its activity and leading to a decrease in intracellular cAMP levels.[20] This reduces PKA activity. D2 receptor activation can also modulate other signaling pathways, including those involving β-arrestin and ion channels.

Conclusion

This compound is a potent and highly selective dopamine transporter inhibitor. Its mechanism of action, centered on the blockade of dopamine reuptake, leads to a significant increase in synaptic dopamine levels. This, in turn, modulates downstream signaling pathways primarily through D1 and D2 receptors, influencing neuronal activity and gene expression. The detailed understanding of its pharmacological profile, including its slow onset and long duration of action, underscores its potential as a therapeutic agent for cocaine dependence. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel DAT inhibitors.

References

- 1. This compound [medbox.iiab.me]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep, and hormone levels in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

- 12. frontiersin.org [frontiersin.org]

- 13. Comparison of dopamine uptake and release in vitro in sheep and rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 19. Inhibition of (3H)-dopamine uptake into rat brain synaptosomes by the new non-tricyclic antidepressants, FS32 and FS97 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]

- 21. Striatal neurones have a specific ability to respond to phasic dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of RTI-336: A Selective Dopamine Transporter Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-336, a phenyltropane derivative, is a potent and highly selective inhibitor of the dopamine transporter (DAT). Its unique pharmacological profile, characterized by a slower onset and longer duration of action compared to cocaine, has positioned it as a promising candidate for the development of pharmacotherapies for cocaine addiction. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro binding affinity and potency, as well as its in vivo effects on locomotor activity, drug discrimination, and self-administration in preclinical models. Detailed experimental protocols for key assays and a visualization of the dopamine transporter signaling pathway are also presented to facilitate further research and development in this area.

Introduction

The dopamine transporter is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft. Its role in the rewarding and reinforcing effects of psychostimulants like cocaine has made it a primary target for the development of addiction medications. This compound has emerged from a series of 3-phenyltropane analogs as a lead compound due to its high affinity and selectivity for the DAT over the serotonin (SERT) and norepinephrine (NET) transporters.[1][2] This selectivity is hypothesized to reduce the side effects and abuse liability associated with less selective DAT inhibitors. This guide will delve into the detailed pharmacological characteristics of this compound.

In Vitro Pharmacological Profile

The in vitro activity of this compound has been extensively characterized through radioligand binding and neurotransmitter uptake assays. These studies have consistently demonstrated its high affinity and selectivity for the dopamine transporter.

Data Presentation: Binding Affinity and Potency

The following table summarizes the quantitative data on the binding affinity (Ki) and inhibitory potency (IC50) of this compound for the human dopamine, serotonin, and norepinephrine transporters.

| Transporter | Radioligand | Ki (nM) | IC50 (nM) | Selectivity (fold) vs. DAT |

| DAT | [³H]CFT | 4.09[3] | 4.1 | - |

| SERT | [³H]Paroxetine | 5741[3] | - | 1404[3] |

| NET | [³H]Nisoxetine | 1714[3] | - | 419[3] |

Data presented as mean values. Ki and IC50 values are measures of binding affinity and inhibitory potency, respectively. Lower values indicate greater affinity/potency.

In Vivo Pharmacological Profile

Preclinical studies in various animal models have been conducted to evaluate the in vivo effects of this compound. These studies are crucial for understanding its potential therapeutic effects and abuse liability.

Locomotor Activity

This compound has been shown to produce a dose-dependent increase in locomotor activity. However, the maximal stimulant effect is reported to be less than that of cocaine.[4] For instance, in mice, a maximal activity of 363 counts/min was observed at a dose of 30 mg/kg, which was lower than the maximal activity produced by cocaine.[4] Chronic administration of this compound in rhesus monkeys (1mg/kg/day) resulted in a significant increase in locomotor activity, particularly at the end of the daytime period.[5]

Drug Discrimination

In drug discrimination studies, this compound has been shown to fully substitute for cocaine in rodents and monkeys, indicating that it produces similar subjective effects.[6] This property is considered important for an agonist-based therapy for cocaine addiction. However, in some studies with specific rat strains, this compound did not substitute for or antagonize the discriminative stimulus effects of cocaine.[7]

Self-Administration

Self-administration studies are critical for assessing the reinforcing effects and abuse potential of a compound. While this compound does maintain self-administration in monkeys, it does so at lower rates compared to cocaine, suggesting a lower abuse liability.[6][8] Furthermore, pretreatment with this compound has been shown to dose-dependently reduce cocaine self-administration in both rats and monkeys.[2][5]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound are provided below.

Radioligand Binding Assay for DAT, SERT, and NET

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the dopamine, serotonin, and norepinephrine transporters.

Materials:

-

Cell membranes prepared from cells stably expressing human DAT, SERT, or NET.

-

Radioligands: [³H]CFT (for DAT), [³H]Paroxetine (for SERT), [³H]Nisoxetine (for NET).

-

Unlabeled this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound in assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, radioligand at a concentration near its Kd, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known selective inhibitor for the respective transporter (e.g., GBR 12909 for DAT).

-

Displacement: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the displacement curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Dopamine Uptake Assay

This protocol describes an assay to measure the potency (IC50) of this compound in inhibiting dopamine uptake into synaptosomes.

Materials:

-

Freshly prepared synaptosomes from a dopamine-rich brain region (e.g., striatum).

-

[³H]Dopamine.

-

This compound.

-

Uptake Buffer (e.g., Krebs-Henseleit buffer containing appropriate salts, glucose, and a monoamine oxidase inhibitor).

-

Stop Solution (e.g., ice-cold uptake buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in uptake buffer.

-

Pre-incubate the synaptosomal preparation with either vehicle or varying concentrations of this compound in a 96-well plate at 37°C for a short period (e.g., 10-15 minutes).

-

Initiate the uptake reaction by adding [³H]Dopamine to each well.

-

Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by adding ice-cold stop solution and rapidly filtering the contents of each well through glass fiber filters.

-

Wash the filters multiple times with ice-cold stop solution.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a DAT inhibitor like cocaine or in sodium-free buffer) from the total uptake. Calculate the percentage of inhibition of specific uptake at each concentration of this compound and determine the IC50 value from the resulting concentration-response curve.

Signaling Pathways and Visualizations

The activity of the dopamine transporter is modulated by complex intracellular signaling pathways. Inhibition of DAT by compounds like this compound prevents the reuptake of dopamine, leading to an increase in its extracellular concentration and subsequent activation of postsynaptic and presynaptic dopamine receptors. The function of DAT itself is regulated by protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Mitogen-Activated Protein Kinase (MAPK/ERK), which can lead to the phosphorylation and internalization of the transporter.

Dopamine Transporter Signaling Pathway

Caption: Dopamine transporter (DAT) signaling pathway.

Experimental Workflow: Radioligand Binding Assay

References

- 1. | BioWorld [bioworld.com]

- 2. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preclinical Research on RTI-336 for Cocaine Dependence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-336, a phenyltropane derivative, is a potent and selective dopamine transporter (DAT) inhibitor investigated as a potential pharmacotherapy for cocaine dependence.[1][2][3] Preclinical studies have demonstrated its efficacy in reducing cocaine self-administration and altering cocaine-induced locomotor activity.[4] This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its binding affinity, in vivo efficacy in animal models of cocaine dependence, and detailed experimental protocols. The information presented is intended to support further research and development of this compound as a therapeutic agent.

Introduction

Cocaine addiction remains a significant public health issue with no FDA-approved pharmacotherapy.[5] The primary mechanism of cocaine's reinforcing effects is the blockade of the dopamine transporter (DAT), leading to increased synaptic dopamine levels. This compound was developed as a selective DAT inhibitor with a pharmacological profile distinct from cocaine, characterized by a slower onset and longer duration of action, which may reduce its abuse potential while still mitigating cocaine withdrawal and craving.[1][2] This guide summarizes the key preclinical findings and methodologies used to evaluate this compound's potential as a treatment for cocaine dependence.

Quantitative Data

Binding Affinity of this compound

This compound exhibits high affinity and selectivity for the dopamine transporter (DAT) over the serotonin (SERT) and norepinephrine (NET) transporters.

| Transporter | Kᵢ (nM) | Selectivity (DAT/SERT) | Selectivity (DAT/NET) | Reference |

| DAT | 4.09 | - | - | [2] |

| SERT | 5741 | 1404 | - | [2] |

| NET | 1714 | - | 419.1 | [2] |

In Vivo Efficacy in Non-Human Primates: Cocaine Self-Administration

Studies in rhesus monkeys have shown that this compound can function as a reinforcer but is weaker than cocaine. It also reduces cocaine self-administration.

| Study Subject | Dosing (mg/kg/injection) | Schedule of Reinforcement | Key Findings | Reference |

| Rhesus Monkeys | 0.003-0.1 | Progressive-Ratio (PR) | This compound maintained self-administration, but the maximum number of reinforcers earned was significantly lower than for cocaine. | [6][7] |

| Rhesus Monkeys | Not specified | Not specified | This compound pretreatment dose-dependently decreased cocaine self-administration. | [8] |

In Vivo Efficacy in Rodents: Cocaine Self-Administration and Locomotor Activity

The effects of this compound on cocaine-related behaviors in rats appear to be strain-dependent.

| Study Subject | Dosing | Behavioral Paradigm | Key Findings | Reference |

| Lewis Rats | 3 mg/kg (s.c.) | Cocaine Self-Administration (FR schedule) | Significantly decreased the number of cocaine infusions. | [3][4] |

| F344 Rats | Not specified | Cocaine Self-Administration (FR schedule) | Increased cocaine self-administration. | [4] |

| Lewis Rats | 3 mg/kg (i.p.) | Cocaine-Induced Locomotor Activity | Reduced cocaine-induced locomotor activity. | [3][4] |

| F344 Rats | Not specified | Cocaine-Induced Locomotor Activity | No effect on cocaine-induced locomotor activity. | [4] |

| Swiss-Webster Mice | 30 mg/kg | Locomotor Activity | Produced a maximal activity of 363 counts/min 60-90 minutes after injection. | [9] |

Neurochemical Effects: In Vivo Microdialysis

This compound increases extracellular dopamine levels in the brain.

| Study Subject | Dosing | Brain Region | Key Findings | Reference |

| Squirrel Monkeys | Not specified | Caudate | Produced a modest (150%) increase in extracellular dopamine that peaked at 20 minutes and was sustained for at least 2 hours. | [8] |

| Rhesus Monkeys | 1.0 mg/kg | Not specified | Resulted in approximately 90% occupancy of DAT. | [8] |

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.

-

Tissue Preparation: Brain tissue (e.g., striatum) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

Assay Conditions: The membrane preparation is incubated with a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Data Analysis: The radioactivity on the filters is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals.

-

Probe Implantation: A microdialysis probe with a semipermeable membrane at its tip is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane into the aCSF. The resulting dialysate is collected at regular intervals (e.g., every 10-20 minutes).

-

Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Changes in neurotransmitter levels are typically expressed as a percentage of the baseline concentration, which is established by collecting several samples before drug administration.

Cocaine Self-Administration

This is a behavioral paradigm used to assess the reinforcing properties of drugs.

-

Surgical Preparation: Animals (rats or non-human primates) are surgically implanted with an intravenous catheter, typically in the jugular vein, which is connected to an infusion pump.

-

Operant Conditioning Chamber: The animals are placed in an operant conditioning chamber equipped with levers, a drug infusion system, and stimulus cues (e.g., lights, tones). For non-human primates, the chamber is often their home cage fitted with a tethered catheter system.[10]

-

Training: Animals are trained to press a lever to receive an infusion of cocaine. Each infusion is often paired with a visual or auditory cue. Training continues until a stable pattern of responding is established.

-

Schedules of Reinforcement:

-

Fixed-Ratio (FR) Schedule: The animal receives a drug infusion after a fixed number of lever presses.

-

Progressive-Ratio (PR) Schedule: The number of lever presses required to receive each subsequent infusion increases progressively. The "breakpoint," or the highest ratio completed, is used as a measure of the drug's reinforcing efficacy.

-

-

Data Collection: The primary data collected are the number of lever presses and the number of drug infusions self-administered over a specific time period.

Locomotor Activity Measurement

This is used to assess the stimulant or depressant effects of a drug.

-

Apparatus: Animals are placed in an open-field arena or their home cage equipped with automated activity monitors. These monitors can use infrared beams, video tracking software, or other technologies to detect and quantify movement.

-

Procedure: After a habituation period to the testing environment, the animals are administered the test compound (this compound) or a vehicle control. Their locomotor activity is then recorded for a specified duration.

-

Data Analysis: The data are typically analyzed in time bins to assess the onset, peak, and duration of the drug's effect. Common measures include total distance traveled, number of horizontal and vertical movements, and time spent in different areas of the arena.

Signaling Pathways and Experimental Workflows

While the direct downstream signaling effects of this compound have not been extensively characterized, its primary mechanism of action as a selective DAT inhibitor suggests the involvement of signaling pathways known to be modulated by dopamine. Inhibition of the DAT by this compound leads to an increase in synaptic dopamine, which then acts on postsynaptic dopamine receptors (primarily D1 and D2 receptors). This can trigger a cascade of intracellular signaling events, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). The activation of ERK is a known downstream effect of D1 receptor stimulation and has been implicated in the behavioral and neuroplastic effects of cocaine.

Discussion and Future Directions

The preclinical data strongly suggest that this compound is a promising candidate for the treatment of cocaine dependence. Its high selectivity for the DAT, coupled with a pharmacokinetic profile that suggests a lower abuse liability than cocaine, addresses key requirements for a substitution therapy. The ability of this compound to reduce cocaine self-administration in non-human primates is a particularly important finding, as this model has high predictive validity for clinical efficacy.

However, the strain-dependent effects observed in rats highlight the complexity of the interaction between genetic factors and the response to DAT inhibitors. Further research is needed to understand the neurobiological basis of these differences, which could have implications for predicting treatment response in a heterogeneous human population.

A critical area for future investigation is the elucidation of the specific downstream signaling pathways modulated by this compound. While the MAPK/ERK pathway is a likely candidate, direct evidence is needed to confirm its role in the therapeutic effects of this compound. Understanding these molecular mechanisms could lead to the identification of novel biomarkers for treatment efficacy and the development of more targeted and effective pharmacotherapies for cocaine addiction. Clinical trials with this compound have been initiated, and their outcomes will be crucial in determining its ultimate utility in treating cocaine dependence.[8]

References

- 1. Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter | RTI [rti.org]

- 3. Cocaine Inhibits Dopamine D2 Receptor Signaling via Sigma-1-D2 Receptor Heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cocaine-Induced Intracellular Signaling and Gene Expression Are Oppositely Regulated by the Dopamine D1 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of acute cocaine on ERK and DARPP-32 phosphorylation pathways in the caudate-putamen of Fischer rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Involvement of the Extracellular Signal-Regulated Kinase Cascade for Cocaine-Rewarding Properties - PMC [pmc.ncbi.nlm.nih.gov]

RTI-336 Selectivity for Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-336, a phenyltropane derivative, is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated as a potential pharmacotherapy for cocaine addiction.[1][2][3] Its therapeutic potential is thought to stem from its high affinity for the dopamine transporter (DAT) and its selectivity for DAT over the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4][5] This selectivity profile is hypothesized to reduce the abuse potential and side effects associated with less selective stimulants like cocaine. This guide provides an in-depth overview of the monoamine transporter selectivity of this compound, including quantitative binding data, detailed experimental protocols for assessing transporter affinity, and a visualization of the relevant signaling pathways.

Data Presentation: Monoamine Transporter Binding Affinity of this compound

The selectivity of this compound for the dopamine transporter is a key characteristic that distinguishes it from many other psychostimulants. The following table summarizes the in vitro binding affinities of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The data are presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of radioligand binding to the respective transporter. Lower IC50 values indicate higher binding affinity. The selectivity ratios (NET/DAT and SERT/DAT) illustrate the preference of this compound for the dopamine transporter.

| Transporter | Radioligand | IC50 (nM) | NET/DAT Selectivity Ratio | SERT/DAT Selectivity Ratio | Reference |

| DAT | [3H]CFT | 4.09 | - | - | [4] |

| NET | [3H]Nisoxetine | 1714 | 419.1 | - | [4] |

| SERT | [3H]Paroxetine | 5741 | - | 1404 | [4] |

-

[3H]CFT: A selective radioligand for the dopamine transporter.[1]

-

[3H]Nisoxetine: A radioligand for the norepinephrine transporter.[1]

-

[3H]Paroxetine: A radioligand for the serotonin transporter.[1]

The data clearly indicates that this compound has a significantly higher affinity for DAT compared to both NET and SERT, with selectivity ratios of over 400-fold and 1400-fold, respectively.[4]

Experimental Protocols: Radioligand Binding Assay for Monoamine Transporters

The determination of binding affinities for monoamine transporters is typically achieved through in vitro radioligand binding assays.[6] These assays measure the displacement of a specific radiolabeled ligand from the transporter by the test compound (e.g., this compound). The following is a representative protocol synthesized from established methodologies for assessing monoamine transporter binding.

Membrane Preparation

-

Tissue Source: Brain tissue (e.g., striatum for DAT, cerebral cortex for NET and SERT) from rodents or transfected cell lines expressing the human monoamine transporters are commonly used.

-

Homogenization: The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) using a Teflon-glass homogenizer.[7]

-

Centrifugation: The homogenate is centrifuged at a low speed to remove large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes containing the transporters.[8]

-

Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances that might interfere with the assay.[8]

-

Storage: The final membrane pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard protein assay.[8]

Binding Assay

-

Assay Components: The assay is typically performed in a 96-well plate format with a final volume of 250-500 µL per well.[8][9] Each well contains:

-

Membrane preparation: A specific amount of protein (e.g., 50-100 µg).[8]

-

Radioligand: A fixed concentration of a selective radioligand for the target transporter (e.g., [3H]CFT for DAT, [3H]Nisoxetine for NET, [3H]Paroxetine for SERT) near its Kd value.[1][9]

-

Test Compound (this compound): A range of concentrations of the unlabeled test compound are added to compete with the radioligand for binding.

-

Assay Buffer: A suitable buffer to maintain pH and ionic strength.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.[8]

-

Defining Total and Non-specific Binding:

-

Total Binding: Wells containing only the membrane preparation and the radioligand.

-

Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of a known, potent inhibitor for the specific transporter (e.g., cocaine for DAT) to saturate all specific binding sites.

-

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[8]

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[8]

Data Analysis

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.[8]

-

Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Signaling Pathway of DAT Inhibition by this compound

This compound, as a dopamine reuptake inhibitor, blocks the dopamine transporter (DAT) on the presynaptic neuron. This inhibition leads to an increase in the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. The elevated synaptic dopamine then acts on postsynaptic dopamine receptors, primarily the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families, which are coupled to different G-protein signaling cascades.

Caption: Downstream signaling cascade following DAT inhibition by this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps involved in a radioligand binding assay to determine the binding affinity of a compound for monoamine transporters.

Caption: Workflow for a typical radioligand binding assay.

Conclusion

This compound demonstrates high affinity and selectivity for the dopamine transporter over serotonin and norepinephrine transporters. This pharmacological profile is believed to contribute to its potential as a medication for cocaine dependence by increasing synaptic dopamine levels while minimizing off-target effects. The experimental protocols described herein provide a framework for the in vitro characterization of this compound and other novel compounds targeting monoamine transporters. Understanding the precise interactions of such compounds with their targets and the subsequent signaling cascades is crucial for the development of safer and more effective pharmacotherapies for substance use disorders and other neuropsychiatric conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 3. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lower reinforcing strength of the phenyltropane cocaine analogs this compound and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 7. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. researchgate.net [researchgate.net]

Preclinical Safety and Toxicology of RTI-336: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-336, chemically known as 3β-(4-chlorophenyl)-2β-[3-(4-methylphenyl)isoxazol-5-yl]tropane, is a phenyltropane derivative that has been investigated for its potential as a pharmacotherapy for cocaine addiction.[1] As a potent and selective dopamine reuptake inhibitor (DRI), its mechanism of action centers on blocking the dopamine transporter (DAT), thereby increasing extracellular dopamine levels in the brain.[1][2] This technical guide provides a comprehensive overview of the early safety and toxicology data for this compound, drawing from both preclinical animal studies and initial human clinical trials. The information is presented to support further research and development of this and similar compounds.

Core Safety and Toxicology Profile

Early studies have established a preliminary safety profile for this compound, indicating a degree of tolerability in both animal models and humans. Key quantitative data from these studies are summarized below, followed by detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Quantitative Safety and Pharmacokinetic Data

The following tables summarize the key toxicological and pharmacokinetic parameters of this compound identified in early studies.

Table 1: Acute Toxicity of this compound

| Parameter | Species | Route of Administration | Value |

| LD50 | Male Rats | Oral | 180 mg/kg |

Table 2: Human Clinical Safety and Pharmacokinetics of Single Oral Doses

| Dose | Maximum Concentration (Cmax) (ng/mL) | Time to Maximum Concentration (tmax) (hours) | Area Under the Curve (AUC0-inf) (h*ng/mL) | Half-life (t1/2) (hours) |

| 6 mg | 3.26 | 4.38 | 40.4 | 17.9 |

| 12 mg | 5.23 | 3.67 | 63.1 | 15.3 |

| 20 mg | 10.3 | 3.43 | 115 | 18.0 |

In a phase 1 clinical trial, this compound was well-tolerated in healthy adult males at single oral doses up to 20 mg.[3][4]

Table 3: Preclinical In Vitro and In Vivo Pharmacology

| Parameter | Species/System | Value |

| Binding Affinity (Ki) | ||

| Dopamine Transporter (DAT) | Rat Striata | 10.8 nM |

| Serotonin Transporter (SERT) | Rat Midbrain | 2690-fold lower affinity than DAT |

| Norepinephrine Transporter (NET) | Rat Frontal Cortex | 101-fold lower affinity than DAT |

| In Vivo Effects | ||

| ED50 (Cocaine Self-Administration Reduction) | Rhesus Monkeys | ~1.0 mg/kg (resulting in ~90% DAT occupancy) |

| Peak Locomotor Activity | Mice | 363 counts/min at 30 mg/kg |

| Peak Increase in Extracellular Dopamine | Squirrel Monkeys | 450% of baseline |

Experimental Protocols

Acute Oral Toxicity Study in Rats

The determination of the median lethal dose (LD50) of this compound was conducted in male rats following oral administration. While the specific, detailed protocol is not publicly available, such studies generally adhere to standardized guidelines (e.g., OECD Test Guideline 423). A typical protocol involves the following steps:

-

Animal Selection: Healthy, young adult male rats of a specific strain are chosen and acclimated to the laboratory environment.

-

Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., sterile water with a sonication step to aid dissolution).

-

Administration: A single dose of this compound is administered to the rats via oral gavage.

-

Observation: The animals are observed for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).

-

LD50 Calculation: The LD50 value is calculated using appropriate statistical methods based on the mortality data.

Human Phase 1 Clinical Trial

A randomized, double-blind, placebo-controlled, single ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult males.[3][4]

-

Study Population: 22 healthy male participants were enrolled.[3][4]

-

Dosing: Single oral doses of 0.3, 1, 3, 6, 12, and 20 mg of this compound or placebo were administered.[3][4]

-

Safety Assessments: Safety and tolerability were monitored through physical examinations, vital signs, electrocardiograms (ECGs), clinical laboratory tests (hematology, clinical chemistry, and urinalysis), and recording of adverse events.[3][4]

-

Pharmacokinetic Analysis: Plasma and urine samples were collected at various time points to determine the pharmacokinetic profile of this compound and its metabolites.[3][4]

Locomotor Activity Assessment in Mice

The stimulant effects of this compound were evaluated by measuring locomotor activity in mice. A general protocol for this type of study is as follows:

-

Animal Acclimation: Mice are individually placed in open-field activity chambers and allowed to acclimate for a period before drug administration.

-

Drug Administration: this compound is administered, typically via intraperitoneal (i.p.) injection, at various doses.

-

Data Collection: Locomotor activity is recorded using automated activity monitoring systems that track horizontal and vertical movements. Data is collected for a specified duration after injection.

-

Data Analysis: The total distance traveled, number of movements, and other parameters are quantified and compared between different dose groups and a vehicle control group.

Cocaine Self-Administration in Rhesus Monkeys

The potential of this compound to reduce cocaine-seeking behavior was assessed using a cocaine self-administration paradigm in rhesus monkeys.

-

Surgical Implantation: Monkeys are surgically fitted with intravenous catheters for drug delivery.

-

Training: The animals are trained to press a lever to receive infusions of cocaine.

-

Pretreatment: Prior to the self-administration sessions, the monkeys are pretreated with various doses of this compound or a vehicle.

-

Self-Administration Sessions: The monkeys are placed in the experimental chambers, and the number of lever presses and cocaine infusions are recorded.

-

Data Analysis: The effect of this compound pretreatment on the rate of cocaine self-administration is analyzed to determine its efficacy in reducing drug-seeking behavior.

Visualizations

Mechanism of Action: Dopamine Transporter Inhibition

Caption: Mechanism of this compound at the dopamine synapse.

Experimental Workflow: Locomotor Activity Assessment

Caption: Workflow for assessing this compound's effect on locomotor activity.

Metabolic Pathway of this compound

Caption: Proposed metabolic pathways of this compound.

Discussion and Future Directions

The early safety and toxicology data for this compound suggest a profile that warrants further investigation. The compound was well-tolerated in a human phase 1 study at the doses tested, and preclinical studies indicate a potential therapeutic window.[3][4] However, the observed stimulant effects and the high DAT occupancy required to reduce cocaine self-administration highlight the need for careful dose-response studies in future clinical trials.

Further research should focus on elucidating the long-term toxicological effects of this compound, including its potential for cardiotoxicity and neurotoxicity with chronic administration. A more detailed characterization of its metabolic profile and the pharmacological activity of its metabolites is also crucial. Understanding the downstream signaling pathways affected by this compound beyond simple dopamine reuptake inhibition could provide insights into its nuanced effects and potential for therapeutic intervention with minimized adverse effects.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The development of any new therapeutic agent is a complex process that requires extensive research and regulatory oversight.

References

- 1. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of RTI-336: A Selective Dopamine Reuptake Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RTI-336, also known as RTI-4229-336 or LS-193,309, is a potent and selective dopamine reuptake inhibitor (DRI) that was developed by the Research Triangle Institute (RTI International).[1][2] As a phenyltropane derivative, this compound was designed to be a potential pharmacotherapy for cocaine addiction.[3][4][5][6] The primary hypothesis behind its development is that a long-acting DRI with a slow onset of action could serve as an agonist therapy, similar to methadone for heroin addiction. Such a compound would be expected to occupy the dopamine transporter (DAT), thereby reducing cocaine self-administration and craving, while having a lower abuse potential than cocaine itself.[3][4][5][6] Preclinical studies have shown that this compound exhibits these desired characteristics, including high affinity and selectivity for the DAT, a slower onset and longer duration of action compared to cocaine, and lower reinforcing strength in nonhuman primates.[1][2][3][5][7] These promising preclinical findings led to its advancement into Phase 1 clinical trials.[1]

Chemical Synthesis

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the dopamine transporter over the serotonin (SERT) and norepinephrine (NET) transporters.

In Vitro Binding Affinities

The binding affinities of this compound and related compounds for the three main monoamine transporters were determined using radioligand binding assays. The data demonstrates the high selectivity of this compound for the dopamine transporter.

| Compound | X | R | [3H]CFT (DAT) Kᵢ (nM) | [3H]Nisoxetine (NET) Kᵢ (nM) | [3H]Paroxetine (SERT) Kᵢ (nM) | Selectivity Ratio (NET/DAT) | Selectivity Ratio (SERT/DAT) |

| Cocaine | — | — | 89.1 | 3298 | 1045 | 37.01 | 11.79 |

| This compound | Cl | p-tolyl | 4.09 | 1714 | 5741 | 419.1 | 1404 |

| RTI-177 | Cl | phenyl | 1.28 | 504 | 2420 | 393.8 | 1891 |

| RTI-176 | Me | phenyl | 1.58 | 398 | 5110 | 251.9 | 3234 |

| RTI-354 | Me | ethyl | 1.62 | 299 | 6400 | 184.6 | 3951 |

| RTI-386 | Me | p-anisyl | 3.93 | 756 | 4027 | 192.4 | 1025 |

| Data sourced from Wikipedia, citing Carroll, F. et al. (2004).[2] |

Mechanism of Action: Dopamine Transporter Inhibition

This compound exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

Preclinical Studies

The preclinical development of this compound has heavily relied on studies in nonhuman primates to assess its potential as a treatment for cocaine addiction. These studies have focused on its reinforcing effects, its ability to reduce cocaine self-administration, and its impact on motor activity and sleep.

Self-Administration Studies in Rhesus Monkeys

To evaluate the abuse potential and efficacy of this compound, self-administration studies were conducted in rhesus monkeys with a history of cocaine self-administration.

-

Subjects: Adult rhesus monkeys (Macaca mulatta) were used in these studies.[1][5][7]

-

Surgical Implantation of Intravenous Catheters: Monkeys were surgically implanted with chronic indwelling venous catheters in the jugular or femoral vein under aseptic conditions.[10] The catheters were passed subcutaneously to the mid-scapular region and attached to a tether system that allowed for drug infusion during experimental sessions.

-

Self-Administration Procedure: Monkeys were trained to self-administer cocaine under various schedules of reinforcement. To compare the reinforcing strength of this compound to cocaine, a progressive-ratio (PR) schedule was often employed.[7] Under a PR schedule, the number of responses required to receive a single infusion of the drug systematically increases throughout the session. The "breakpoint," or the highest ratio completed, serves as a measure of the reinforcing efficacy of the drug.

-

Data Analysis: The number of injections per session and the breakpoint were the primary dependent variables. Statistical analyses, such as analysis of variance (ANOVA), were used to compare the effects of different doses of this compound and cocaine.[5]

Studies using a progressive-ratio schedule demonstrated that while this compound does function as a reinforcer, it has a lower reinforcing strength compared to cocaine.[7] Monkeys would not work as hard (i.e., had lower breakpoints) for this compound infusions as they would for cocaine. Furthermore, pretreatment with this compound was shown to reduce the self-administration of cocaine.[5]

Locomotor Activity and Sleep Studies

The stimulant effects of DAT inhibitors have the potential to disrupt normal motor behavior and sleep patterns. Therefore, the effects of chronic this compound administration on these parameters were investigated in rhesus monkeys.

-

Subjects: Adult male rhesus monkeys (Macaca mulatta) were used in the study.[1][3]

-

Drug Administration: this compound (1 mg/kg/day) or saline was administered intramuscularly for 21 consecutive days.[3]

-

Monitoring: Locomotor activity and sleep-like behavior were quantified using collar-mounted Actiwatch activity monitors.[1][3] Data was collected continuously for a 4-day baseline period followed by the 21-day treatment period.

-

Data Analysis: Activity counts were summed into hourly bins. Sleep parameters such as sleep efficiency, sleep latency, and fragmentation index were calculated from the activity data. Statistical comparisons were made between the saline and this compound treatment periods.[1][3]

Chronic administration of this compound produced a significant increase in locomotor activity, particularly towards the end of the daytime period.[1][3] This was accompanied by disruptions in sleep patterns, including decreased sleep efficiency and increased sleep latency and fragmentation.[1][3] However, these effects were described as mild, and the drug was well-tolerated with no adverse hormonal changes observed.[1][2]

| Parameter | Effect of Chronic this compound Administration |

| Locomotor Activity | Significant increase in the evening |

| Sleep Efficiency | Decreased |

| Sleep Latency | Increased |

| Sleep Fragmentation | Increased |

| Prolactin Levels | No change |

| Cortisol Levels | No change |

| Data sourced from Czoty et al. (2011).[1][3] |

In Vivo Microdialysis

While specific microdialysis studies focusing solely on this compound are not detailed in the provided search results, the general methodology for assessing dopamine levels in the primate brain following the administration of DAT inhibitors is well-established.

-

Subjects: Awake squirrel monkeys or other nonhuman primates are typically used.

-

Surgical Procedure: Guide cannulae are stereotaxically implanted into a target brain region, such as the caudate nucleus or nucleus accumbens.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid at a constant flow rate. Dialysate samples are collected at regular intervals.

-

Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[10][11][12]

-

HPLC System: An isocratic HPLC system with a C18 reverse-phase column is commonly used.[10][11]

-

Mobile Phase: A buffered aqueous solution containing an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent.

-

Electrochemical Detector: A glassy carbon working electrode is used to detect the oxidation of dopamine.[12]

-

-

Data Analysis: Changes in extracellular dopamine concentrations are expressed as a percentage of the baseline levels.

Clinical Development

Based on its promising preclinical profile, this compound advanced to a Phase 1 clinical trial to assess its safety, tolerability, and pharmacokinetics in humans.

Phase 1 Clinical Trial

A single-center, randomized, double-blind, placebo-controlled, escalating single-dose study was conducted in healthy male participants.

-

Participants: 22 healthy male volunteers were enrolled.

-

Dosage: Single oral doses of this compound (0.3, 1, 3, 6, 12, and 20 mg) or placebo were administered.

-

Assessments: Safety and tolerability were assessed through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Pharmacokinetic parameters were determined from plasma and urine samples.

This compound was well-absorbed after oral administration, with a relatively slow attainment of maximum plasma concentrations. The drug exhibited linear pharmacokinetics over the dose range studied.

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours |

| Plasma Half-life (t½) | ~17-18 hours (for 6-20 mg doses) |

| Excretion of Unchanged Drug in Urine | ~0.02% |

| Data sourced from a Phase 1 clinical trial report. |

Three active metabolites (UC-M5, UC-M8, and UC-M2) were identified in plasma and urine. The plasma concentrations of UC-M5 and UC-M8 exceeded that of the parent compound, this compound.

This compound was well-tolerated at all doses tested, up to 20 mg. No serious adverse events were reported to be related to the study drug.

Conclusion

This compound is a selective dopamine reuptake inhibitor that has shown considerable promise as a potential pharmacotherapy for cocaine addiction. Its discovery and preclinical development were guided by the hypothesis that a long-acting DRI with a slow onset of action and lower reinforcing properties than cocaine could serve as an effective agonist therapy. Preclinical studies in nonhuman primates have largely supported this hypothesis, demonstrating that this compound is less reinforcing than cocaine and can reduce cocaine self-administration. A Phase 1 clinical trial has established its safety and pharmacokinetic profile in humans, showing that it is well-tolerated and has a long half-life suitable for a maintenance therapy. Further clinical investigation is warranted to determine the efficacy of this compound in treating cocaine use disorder.

References

- 1. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Self-administration of cocaine on a progressive ratio schedule in rats: dose-response relationship and effect of haloperidol pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of chronic dopamine transporter inhibition by this compound on motor behavior, sleep, and hormone levels in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Progressive ratio schedules in drug self-administration studies in rats: a method to evaluate reinforcing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dea.gov [dea.gov]

- 9. This compound [medbox.iiab.me]

- 10. besjournal.com [besjournal.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity and Kinetics of RTI-336 at the Dopamine Transporter

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-336, a phenyltropane analog, is a potent and highly selective inhibitor of the dopamine transporter (DAT).[1][2] Its unique pharmacological profile, characterized by a slow onset and long duration of action, has positioned it as a candidate for the development of pharmacotherapies for cocaine addiction.[3][4] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound at the DAT, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant pathways to support further research and drug development efforts.

Data Presentation: Binding Affinity and Selectivity

The affinity of this compound for the dopamine transporter, as well as its selectivity over other monoamine transporters, has been characterized through radioligand binding assays. The data, summarized in the table below, highlight the compound's high potency and specificity for DAT.

| Transporter | Radioligand | IC50 (nM) | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | [³H]CFT | 4.09 | - | [5] |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | - | 10.8 | [6] |

| Serotonin Transporter (SERT) | [³H]Paroxetine | 5741 | - | [5] |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 1714 | - | [5] |

Selectivity Ratios:

These values underscore the remarkable selectivity of this compound for the dopamine transporter over other key monoamine transporters.

Binding Kinetics: A Qualitative and Methodological Overview

The determination of these kinetic parameters is crucial for understanding the pharmacodynamic properties of a drug. A slow k_off, for instance, can lead to sustained target engagement even after the concentration of the drug in the plasma has decreased.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the binding of this compound to the dopamine transporter.

Radioligand Binding Assays for Affinity (IC50/Ki) Determination

These assays are fundamental for determining the affinity of a compound for its target.

1. Membrane Preparation:

-

Source: Rodent striatal tissue or cells expressing the dopamine transporter (e.g., HEK293 cells).

-

Procedure:

- Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.

- Centrifuge the homogenate at low speed to remove nuclei and large debris.

- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

- Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

2. Competitive Binding Assay:

-

Materials:

- Prepared membranes with DAT.

- Radioligand with high affinity for DAT (e.g., [³H]WIN 35,428 or [³H]CFT).

- Unlabeled this compound at various concentrations.

- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

- Non-specific binding control (a high concentration of a known DAT inhibitor, e.g., cocaine or GBR 12909).

- 96-well plates.

- Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

- Filtration apparatus.

- Scintillation counter and scintillation fluid.

-

Procedure:

- In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

- For total binding, omit the unlabeled compound.

- For non-specific binding, add a saturating concentration of the non-specific binding control.

- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

- Terminate the binding reaction by rapid filtration through the glass fiber filters.

- Wash the filters with ice-cold wash buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

- If the K_d of the radioligand is known, the K_i value for this compound can be calculated using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand.

Kinetic Binding Assays for k_on and k_off Determination

These experiments measure the rates of association and dissociation of a ligand to and from its target.

1. Association Rate (k_on) Determination:

-

Procedure:

- Initiate the binding reaction by adding a fixed concentration of radiolabeled this compound (if available) or a competing radioligand to the prepared membranes.

- At various time points, terminate the reaction by rapid filtration.

- Measure the amount of specific binding at each time point.

-

Data Analysis:

- Plot the specific binding against time.

- Fit the data to a one-phase association model to determine the observed association rate constant (k_obs).

- The k_on can be calculated from the relationship: k_obs = k_on * [L] + k_off, where [L] is the radioligand concentration. By determining k_obs at multiple radioligand concentrations and plotting k_obs versus [L], the slope of the line will be k_on.

2. Dissociation Rate (k_off) Determination:

-

Procedure:

- Allow the binding of the radiolabeled ligand to the membranes to reach equilibrium.

- Initiate dissociation by adding a saturating concentration of a non-radiolabeled DAT inhibitor (e.g., a large excess of unlabeled this compound or cocaine) to prevent re-binding of the radioligand.

- At various time points after the addition of the unlabeled ligand, terminate the reaction by filtration.

- Measure the amount of radioligand remaining bound at each time point.

-

Data Analysis:

- Plot the natural logarithm of the percentage of specific binding remaining versus time.

- The slope of the resulting linear plot is equal to -k_off. The dissociation half-life (t_1/2) can be calculated as ln(2)/k_off.

Mandatory Visualizations

Experimental Workflow for Binding Affinity Determination

Caption: Workflow for determining the binding affinity (IC50/Ki) of this compound at the DAT.

Dopamine Transporter Signaling Overview

The dopamine transporter's primary function is the reuptake of dopamine from the synaptic cleft, thus terminating dopaminergic neurotransmission. Its activity is modulated by various intracellular signaling pathways. Inhibition of DAT by ligands like this compound leads to an increase in extracellular dopamine levels, which in turn enhances and prolongs the activation of postsynaptic dopamine receptors.

Caption: Inhibition of DAT by this compound increases synaptic dopamine and postsynaptic signaling.

Conclusion

This compound is a highly potent and selective dopamine transporter inhibitor. While its precise binding kinetics are not fully elucidated in publicly available literature, its characteristic slow onset and long duration of action suggest favorable kinetic properties for a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel DAT ligands. Further research to quantify the kinetic parameters (k_on and k_off) will be instrumental in fully understanding its pharmacological profile and optimizing its potential clinical application in the treatment of cocaine use disorder.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of the dopamine transporter selective this compound as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Profile of RTI-336: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTI-336, a phenyltropane derivative, is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated as a potential pharmacotherapy for cocaine dependence.[1][2] Its mechanism of action centers on its high-affinity binding to the dopamine transporter (DAT), leading to a blockade of dopamine reuptake and a subsequent increase in extracellular dopamine concentrations.[3] This guide provides an in-depth overview of the neurochemical effects of this compound, presenting quantitative data on its binding affinities, detailing the experimental protocols used for its characterization, and visualizing its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound is structurally designated as (−)-2β-(3-(4-methylphenyl)isoxazol-5-yl)-3β-(4-chlorophenyl)tropane.[1] Its primary neurochemical effect is the inhibition of the dopamine transporter (DAT).[4] By blocking DAT, this compound prevents the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration and duration of action of dopamine in the synapse. This potent and selective action on DAT is the foundation of its stimulant and reinforcing effects.[1][5]

Figure 1: Mechanism of Action of this compound at the Dopamine Synapse.

Quantitative Neurochemical Data

The selectivity of this compound for the dopamine transporter over other monoamine transporters is a key feature of its pharmacological profile. The following table summarizes its binding affinities.

| Compound | Transporter | Binding Affinity (IC50, nM) | DAT Selectivity vs. NET | DAT Selectivity vs. SERT |

| This compound | DAT | 4.1 | 419-fold | 1404-fold |

| NET | 1714 | |||

| SERT | 5741 | |||

| Cocaine | DAT | 89.1 | 37.01-fold | 11.79-fold |

| NET | 3298 | |||

| SERT | 1045 |

Table 1: Monoamine Transporter Binding Affinities of this compound and Cocaine. Data sourced from Carroll et al. (2004a) as cited in[6].

In Vivo Neurochemical and Behavioral Effects

Effects on Extracellular Dopamine Levels

In vivo microdialysis studies in squirrel monkeys have demonstrated that this compound administration leads to a dose-dependent increase in extracellular dopamine levels.[3] A modest increase of 150% in dopamine levels was observed following this compound administration, with peak levels occurring approximately 20 minutes post-injection and sustained for at least 2 hours.[3][7]

Dopamine Transporter Occupancy

A dose of 1.0 mg/kg of this compound has been shown to result in approximately 90% occupancy of the dopamine transporter in rhesus monkeys.[7] This high level of DAT occupancy is correlated with the observed behavioral effects, including reductions in cocaine self-administration.[8]

Behavioral Effects

-

Locomotor Activity: this compound produces a significant increase in locomotor activity.[9][10] Chronic administration in rhesus monkeys led to increased activity, particularly at the end of the daytime period.[7][9]

-

Reinforcing Effects: While this compound can function as a reinforcer, studies in nonhuman primates suggest it has a lower reinforcing strength compared to cocaine.[6][11] This is attributed to its slower onset of neurochemical and pharmacological effects.[6]

-